1-Boc-4-aminopiperidin-2-one: Physicochemical Profiling and Synthetic Methodologies in Drug Design
1-Boc-4-aminopiperidin-2-one: Physicochemical Profiling and Synthetic Methodologies in Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 1-Boc-4-aminopiperidin-2-one (CAS: 1820735-52-1) has emerged as a highly versatile, conformationally restricted scaffold. Featuring a protected secondary amine (via a tert-butyloxycarbonyl group) and a reactive primary amine, this piperidinone derivative is instrumental in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands.
As an Application Scientist, I have designed this whitepaper to move beyond basic specifications. This guide provides a rigorous physicochemical profile of 1-Boc-4-aminopiperidin-2-one, followed by field-proven, self-validating protocols for its integration into complex synthetic workflows.
Physicochemical Profiling & Structural Data
Accurate structural and mass data are the foundation of any analytical validation strategy. The molecular weight and formula of 1-Boc-4-aminopiperidin-2-one dictate its stoichiometric behavior in cross-coupling and amidation reactions[1].
Table 1: Core Chemical Properties
| Property | Value |
| Chemical Name | 1-Boc-4-aminopiperidin-2-one |
| IUPAC Name | tert-butyl 4-amino-2-oxopiperidine-1-carboxylate |
| CAS Registry Number | 1820735-52-1 |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(N)CC1=O |
| Physical Appearance | White crystalline solid |
Data supported by analytical standards and chemical inventory records[1],[2].
Mechanistic Insights: The Role of the Scaffold
The utility of 1-Boc-4-aminopiperidin-2-one lies in its orthogonal reactivity. The molecule presents two distinct nitrogen centers:
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The Primary Amine (C4 position): Highly nucleophilic and primed for amide coupling, reductive amination, or urea formation.
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The Lactam Nitrogen (N1 position): Protected by a Boc group, which sterically and electronically deactivates the lactam, preventing unwanted polymerization or side reactions during the functionalization of the C4 amine.
By utilizing the Boc protecting group, chemists can execute harsh coupling conditions on the primary amine, followed by a controlled acidic cleavage to expose the lactam for subsequent elaboration[3].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are selected.
Workflow 1: HATU-Mediated Amide Coupling
When coupling the primary amine of 1-Boc-4-aminopiperidin-2-one to a sterically hindered or electron-deficient carboxylic acid, standard carbodiimides (like EDC/DCC) often fail. We utilize HATU and DIPEA to drive the reaction via a highly reactive HOAt ester intermediate[4].
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
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Base Addition: Add DIPEA (3.0 equiv). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without reacting with the active ester, preventing side-product formation.
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Activation: Add HATU (1.2 equiv) at 0 °C. Stir for 15 minutes. Causality: Pre-activation at low temperatures stabilizes the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate.
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Amine Addition: Add 1-Boc-4-aminopiperidin-2-one (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Validation & Workup (Self-Validating Step): Monitor via LC-MS. Once the mass corresponding to the coupled product (MW + Acid MW - H₂O) is dominant, quench with water. Extract with EtOAc. Wash the organic layer sequentially with 10% aqueous citric acid (removes unreacted amine/DIPEA) and saturated NaHCO₃ (removes unreacted acid/HATU byproducts). Dry over Na₂SO₄ and concentrate.
Fig 1: Logical workflow from amide coupling to subsequent Boc deprotection.
Workflow 2: TFA-Mediated Boc Deprotection
Once the C4 amine is functionalized, the Boc group must be removed to utilize the lactam nitrogen. Trifluoroacetic acid (TFA) is the industry standard due to its efficacy and volatility[3].
Step-by-Step Methodology:
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Dissolution: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
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Acidification: Cool the flask to 0 °C using an ice bath. Slowly add TFA dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved. Causality: Initiating the reaction at 0 °C controls the exothermic protonation of the carbamate oxygen, preventing degradation of sensitive functional groups.
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Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours. The reaction releases CO₂ gas as the carbamic acid intermediate decarboxylates[3].
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Validation & Workup (Self-Validating Step): Concentrate the mixture under reduced pressure to remove excess TFA and DCM. To validate purity and isolate the product, precipitate the resulting oil by adding cold diethyl ether. The target compound will crash out as a pure trifluoroacetate (TFA) salt, while non-polar impurities and residual acid remain in the ether supernatant. Centrifuge and decant.
Fig 2: Mechanistic pathway of acid-catalyzed Boc deprotection.
Analytical Validation Strategies
To confirm the integrity of 1-Boc-4-aminopiperidin-2-one and its derivatives, researchers must employ rigorous analytical techniques:
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LC-MS (Liquid Chromatography-Mass Spectrometry): For the parent compound (C₁₀H₁₈N₂O₃, MW: 214.26), electrospray ionization (ESI+) will typically yield an [M+H]+ peak at m/z 215.2 . During Boc deprotection, a common diagnostic fragmentation is the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) in the mass spectrometer.
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¹H NMR (Proton Nuclear Magnetic Resonance): The presence of the Boc group is easily verified by a strong, highly integrated singlet at approximately δ 1.40–1.45 ppm (integrating for 9 protons). Disappearance of this peak post-TFA treatment is the primary indicator of successful deprotection.
References
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EvitaChem. Buy 1-Boc-4-aminopiperidin-2-one (EVT-12469358) - Molecular Weight and Formula. Retrieved from 1
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AiFChem. 1820735-52-1 | 1-Boc-4-aminopiperidin-2-one - SMILES and Structural Data. Retrieved from2
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BenchChem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved from 3
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National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines using HATU/DIPEA. Retrieved from 4
Sources
- 1. evitachem.com [evitachem.com]
- 2. 1820735-52-1 | 1-Boc-4-aminopiperidin-2-one - AiFChem [aifchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

